Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate

Description

Systematic IUPAC Name and Structural Representation

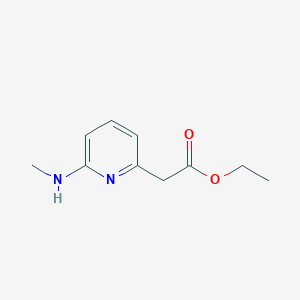

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 2-[6-(methylamino)pyridin-2-yl]acetate. This naming convention follows the established IUPAC protocols for heterocyclic compounds containing nitrogen atoms and ester functional groups. The structural representation reveals a pyridine ring system with a methylamino substituent positioned at the 6-position and an ethyl acetate group attached to the 2-position of the pyridine ring through a methylene bridge.

The compound's structural complexity can be understood through its Simplified Molecular Input Line Entry System representation, which is documented as CCOC(=O)CC1=NC(=CC=C1)NC. This notation provides a linear representation of the molecular connectivity, clearly indicating the ethyl ester group (CCOC(=O)), the methylene bridge (C), the pyridine ring system (C1=NC(=CC=C1)), and the methylamino substituent (NC). The International Chemical Identifier provides an even more detailed structural description: InChI=1S/C10H14N2O2/c1-3-14-10(13)7-8-5-4-6-9(11-2)12-8/h4-6H,3,7H2,1-2H3,(H,11,12).

The three-dimensional conformational structure of ethyl 2-[6-(methylamino)pyridin-2-yl]acetate exhibits specific geometric arrangements that influence its chemical reactivity and biological activity. The pyridine ring maintains planarity due to its aromatic character, while the methylamino group at the 6-position can adopt various conformational states depending on the chemical environment. The ethyl acetate moiety extends from the 2-position through a methylene linker, providing rotational flexibility that affects the compound's overall molecular dynamics and intermolecular interactions.

CAS Registry Number and Alternative Synonyms

The Chemical Abstracts Service has assigned the registry number 205676-86-4 to this compound, providing a unique numerical identifier that facilitates unambiguous chemical database searches and regulatory tracking. This CAS registry number serves as the primary identification code recognized internationally by chemical suppliers, regulatory agencies, and research institutions. An alternative CAS number 910635-33-5 has been reported in some commercial databases, though this appears to be associated with a different chemical entity and should not be used for this specific compound.

The compound is known by several synonymous names that reflect different nomenclature conventions and commercial designations. These alternative names include Ethyl 2-[6-(methylamino)-2-pyridyl]acetate, which emphasizes the pyridyl group designation rather than the full pyridin-2-yl nomenclature. Commercial chemical suppliers also use the designation ETHYL 2-[6-(METHYLAMINO)PYRIDIN-2-YL]ACETATE in capital letters for database indexing purposes. Additional synonymous forms include ethyl-2-(methylamino)-6-pyridylacetate and ethyl-6-(methylamino)-2-pyridylacetate, which represent different positional numbering conventions but refer to the same molecular structure.

Properties

IUPAC Name |

ethyl 2-[6-(methylamino)pyridin-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-10(13)7-8-5-4-6-9(11-2)12-8/h4-6H,3,7H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVIMVSZRPVEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626345 | |

| Record name | Ethyl [6-(methylamino)pyridin-2-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205676-86-4 | |

| Record name | Ethyl [6-(methylamino)pyridin-2-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyridine Ring Functionalization and Amino Group Introduction

One documented approach involves starting from 2-chloropyridine derivatives protected with trimethylsilyl or ethoxymethoxymethyl groups to control reactivity at the 6-position. The methylamino substituent is introduced via nucleophilic substitution or reductive amination steps.

- Use of sodium hydride as a base in anhydrous N,N-dimethylformamide (DMF) at 0 °C under nitrogen atmosphere to deprotonate intermediates.

- Addition of benzyl alcohol or other nucleophiles dropwise to control reaction rates.

- Heating steps (e.g., reflux at 100–130 °C) to promote ring closure or substitution reactions.

- Acidic or basic aqueous workup, including neutralization with sodium hydroxide and extraction with ethyl acetate or diethyl ether.

- Drying over magnesium sulfate and solvent evaporation under reduced pressure to isolate intermediates.

This methodology allows selective modification of the pyridine ring to yield 6-(methylamino)pyridin-2-yl intermediates suitable for further esterification.

Esterification to Form Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate

The ester moiety is typically introduced via classical Fischer esterification or via coupling reactions:

- Fischer Esterification: Reacting 6-(methylamino)pyridine-2-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid under reflux conditions. This promotes the formation of the ethyl ester group at the 2-position.

- Alternative coupling methods: Use of acid chlorides or anhydrides with ethanol in the presence of base or catalytic agents to improve yield and purity.

Industrial processes may utilize continuous flow reactors to optimize temperature, mixing, and reaction time, thereby enhancing yield and scalability. Purification steps often involve distillation under reduced pressure or crystallization to obtain the pure ester.

Reaction Workup and Purification

After completion of the synthetic steps:

- The reaction mixture is quenched by pouring into ice water.

- Extraction with organic solvents such as ethyl acetate or diethyl ether separates the organic phase.

- Washing with water removes inorganic impurities.

- Drying over magnesium sulfate removes residual water.

- Filtration and solvent evaporation yield crude product.

- Final purification is achieved by vacuum distillation or recrystallization.

These steps ensure isolation of this compound with high purity suitable for further applications.

Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Pyridine ring functionalization | Sodium hydride, DMF, benzyl alcohol | 0 °C (initial), reflux (later) | 1.5–2 hours | Inert atmosphere (N2), slow addition of nucleophile |

| Amino group introduction | Methylamine or methylamino reagents | 100–130 °C | 1–2 hours | Heating promotes substitution |

| Esterification | 6-(methylamino)pyridine-2-acetic acid, ethanol, H2SO4 | Reflux (~78 °C) | Several hours | Acid catalyzed Fischer esterification |

| Workup | Ice water quench, extraction with EtOAc | Ambient | 30 min | Neutralization with NaOH, drying over MgSO4 |

| Purification | Vacuum distillation or crystallization | Reduced pressure | Variable | Ensures product purity |

Research Findings and Optimization Notes

- The use of sodium hydride and DMF at low temperature minimizes side reactions and promotes selective deprotonation.

- Protecting groups such as trimethylsilyl derivatives enhance regioselectivity during pyridine ring modification.

- Acidic catalysis in esterification must be carefully controlled to prevent hydrolysis or overreaction.

- Continuous flow reactors can improve yield and reproducibility by precise control of reaction parameters.

- Purification by vacuum distillation under reduced pressure prevents thermal decomposition of the ester product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid derivative.

Reduction: The major product is the corresponding alcohol derivative.

Substitution: The major products depend on the nucleophile used; for example, using sodium methoxide results in the formation of the corresponding methyl ester.

Scientific Research Applications

Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and stability. The exact pathways and targets depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate with structurally related pyridine-ester derivatives, focusing on substituent effects, synthesis routes, and biological activities.

Table 1: Structural and Functional Comparison

Key Differences and Insights

Chlorine and ethoxy substituents (e.g., in ) increase lipophilicity and electron-withdrawing effects, improving anti-inflammatory activity but reducing aqueous solubility . Triazole rings () introduce heterocyclic diversity, often enhancing insecticidal activity through π-π stacking interactions .

Biological Activity Trends :

- Thiosemicarbazone derivatives (e.g., HL1 in ) exhibit strong antioxidant capacity due to sulfur and hydrazine moieties, outperforming Trolox in ABTS assays .

- Anti-inflammatory analogs () show potency dependent on substituent bulkiness and electronic effects, with ED₅₀ values correlating with COX-2 selectivity .

Synthetic Methodologies :

Biological Activity

Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate (CAS number 205676-86-4) is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound features a methylamino group attached to the pyridine ring, which enhances its reactivity. The molecular formula is C12H14N2O2, and it is characterized by the following structural attributes:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Methylamino Group : An amino group with a methyl substitution, which may influence the compound's biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of pyridine derivatives with ethyl acetate in the presence of suitable catalysts. The specific synthetic routes can vary, but they typically yield high purity products suitable for biological testing.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, studies have shown that similar pyridine derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound Name | MIC (mg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antibacterial |

| Compound A | 0.0039 | Strong against S. aureus |

| Compound B | 0.025 | Strong against E. coli |

Cytotoxicity and Anti-Cancer Activity

Investigations into the cytotoxic effects of this compound reveal its potential as an anti-cancer agent. In vitro studies have demonstrated that certain derivatives can preferentially kill multidrug-resistant cancer cells with submicromolar potency . The structure-activity relationship (SAR) studies indicate that modifications to the methylamino group can significantly impact cytotoxicity, suggesting avenues for further optimization .

The biological activity of this compound may involve interactions with specific enzymes or receptors within biological systems. Its potential to inhibit key pathways related to inflammation and cell proliferation has been noted, particularly in relation to Interleukin-1 receptor-associated kinases (IRAKs), which are crucial in inflammatory responses .

Case Studies

- Anti-fibrotic Activity : A study examining related compounds reported their ability to inhibit collagen expression in hepatic stellate cells, indicating potential use in treating fibrotic diseases .

- Antifungal Activity : Similar pyridine derivatives have shown antifungal properties against strains like Candida albicans, further supporting the broad-spectrum antimicrobial potential of this class of compounds .

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 2-(6-(methylamino)pyridin-2-yl)acetate and its analogues?

- Methodological Answer : Synthesis often involves multi-step reactions:

- Condensation with hydrazine derivatives : Ethyl 2-isothiocyanatoacetate reacts with hydrazine-carbamoyl intermediates to form thiosemicarbazones (85–88% yield) under reflux in ethanol .

- Pd-catalyzed α-arylation : Ethyl 2-(pyridin-2-yl)acetate undergoes coupling with aryl halides (e.g., 6-bromoquinoline) using X-Phos ligand, achieving up to 97% yield .

- Multi-component reactions : Reactions of acetyl-tetrahydronaphthalene with aldehydes, cyanoacetate, and ammonium acetate in n-butanol yield pyridine derivatives .

Q. Which spectroscopic techniques are used to characterize this compound derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups, such as C=O stretches (~1735 cm⁻¹) and nitrile peaks (~2207 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substituent patterns and hydrogen bonding; e.g., methylamino protons resonate at δ 2.8–3.2 ppm .

- Mass Spectrometry (LCMS) : Validates molecular ions (e.g., m/z 791 [M+H]⁺ for complex derivatives) .

Q. How is X-ray crystallography applied to determine the structure of pyridine-based derivatives?

- Methodological Answer :

- SHELX Software : Automated structure determination using SHELXT (for space-group assignment) and SHELXL (for refinement) is standard. Programs handle high-resolution or twinned data, enabling precise bond-length/angle measurements .

- Example : Ethyl 2-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yloxy)acetate was resolved via SHELX, confirming steric effects of substituents .

Advanced Research Questions

Q. What mechanistic insights guide Pd-catalyzed α-arylation in pyridyl-acetate synthesis?

- Methodological Answer :

- Ligand Selection : Bulky ligands (e.g., X-Phos) favor mono-α-arylation by stabilizing Pd intermediates and suppressing bis-arylation .

- Reaction Conditions : Optimized at 80–100°C under nitrogen, with polar aprotic solvents (DMF/ethyl acetate) enhancing coupling efficiency .

- Substrate Scope : Electron-deficient aryl halides react faster due to enhanced oxidative addition to Pd(0) .

Q. How can researchers resolve contradictions in synthetic yields across methodologies?

- Methodological Answer :

- Case Analysis : For thiosemicarbazones, Method A (ethanol reflux) yields 90%, while Method B (alternative solvent) yields 67% due to solubility or side reactions .

- Parameter Screening : Systematic variation of temperature, solvent, and catalyst loading identifies optimal conditions (e.g., Pd catalyst at 5 mol% vs. 10 mol%) .

- Purity Checks : Column chromatography (silica gel, ethyl acetate/methanol gradients) removes byproducts, improving reproducibility .

Q. What strategies evaluate the biological activity of pyridine derivatives?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution (MIC determination) against S. aureus and E. coli; derivatives with bromo/methoxy groups show enhanced activity .

- Antioxidant Testing : ABTS radical scavenging assays quantify activity relative to Trolox (IC₅₀ values); thiosemicarbazones exhibit 2–3× higher activity .

- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HepG2) assess selectivity indices .

Q. How are copper(II) coordination complexes with pyridine derivatives synthesized and characterized?

- Methodological Answer :

- Synthesis : Thiosemicarbazones (HL1/HL2) react with Cu(II) salts (CuBr₂, CuCl₂) in methanol/water, forming octahedral complexes like [Cu(L1)Br] .

- Characterization :

- Elemental Analysis : Confirms metal-to-ligand ratios (e.g., 1:1 Cu:HL1) .

- IR Spectroscopy : Shifts in C=N and C=S stretches indicate metal coordination .

- Magnetic Susceptibility : Paramagnetic behavior confirms Cu(II) oxidation state .

Q. What approaches establish structure-activity relationships (SAR) for pyridine derivatives?

- Methodological Answer :

- Substituent Variation : Introducing electron-withdrawing groups (e.g., -CF₃, -Br) enhances antimicrobial activity by increasing membrane penetration .

- Steric Effects : Bulky substituents (e.g., tetrahydronaphthalene) improve anticancer activity by intercalating DNA .

- Quantitative SAR (QSAR) : Computational models (e.g., DFT, molecular docking) correlate logP values with antioxidant IC₅₀ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.